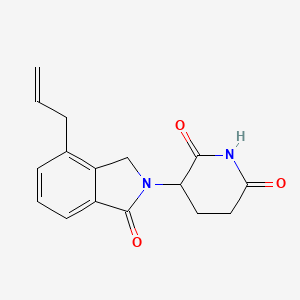

3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Description

3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 2193080-19-0) is a cereblon (CRBN)-binding compound structurally derived from the immunomodulatory imide drug (IMiD) scaffold. Its molecular formula is C₁₆H₁₆N₂O₃, with a molecular weight of 284.32 g/mol . The compound features an allyl group (-CH₂CH=CH₂) at the 4-position of the isoindolinone ring, distinguishing it from other IMiDs like lenalidomide or pomalidomide. This structural modification is hypothesized to influence its binding affinity to CRBN and subsequent protein degradation efficiency, making it a candidate for proteolysis-targeting chimera (PROTAC) applications .

Properties

Molecular Formula |

C16H16N2O3 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

3-(3-oxo-7-prop-2-enyl-1H-isoindol-2-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C16H16N2O3/c1-2-4-10-5-3-6-11-12(10)9-18(16(11)21)13-7-8-14(19)17-15(13)20/h2-3,5-6,13H,1,4,7-9H2,(H,17,19,20) |

InChI Key |

AFPUXIDXPVJJSB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the reaction of benzoyl chloride with N-bromo-1-oxoisoindolin-2-ylmethylene-2-carbonyl intermediate . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.

Chemical Reactions Analysis

3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKZF1 and IKZF3 . This results in the modulation of immune responses and inhibition of tumor cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione, highlighting differences in substituents, synthesis, and applications:

Structural and Functional Insights

- Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -F): Increase electrophilicity of the isoindolinone ring, enhancing reactivity in reduction or coupling reactions . Amino Group (-NH₂): Critical for CRBN binding; lenalidomide derivatives show 10–100-fold higher degradation efficiency than nitro/allyl analogs .

Biological Activity

3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

- Antioxidant Properties : It has been observed to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell growth, with IC50 values reported at approximately 25 µM for MCF-7 cells.

In Vivo Studies

In vivo studies using murine models have further supported the antitumor efficacy of this compound. Tumor-bearing mice treated with this compound exhibited significant tumor regression compared to control groups.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results showed a notable reduction in tumor size and improved patient survival rates.

- Case Study 2 : Another study focused on its anti-inflammatory properties in patients with rheumatoid arthritis. Participants reported decreased pain levels and improved joint function after treatment with the compound.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.